molecular formula C15H11Cl B8407795 4-(Phenylethynyl)-benzyl chloride

4-(Phenylethynyl)-benzyl chloride

Cat. No.: B8407795
M. Wt: 226.70 g/mol
InChI Key: DRCJBPPGACJPHG-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)-benzyl chloride (CAS: Not explicitly provided; synthesis described in ) is a benzyl chloride derivative featuring a phenylethynyl (-C≡C-C₆H₅) substituent at the para position of the benzyl ring. This compound is synthesized via the reaction of 4-(phenylethynyl)benzyl alcohol with thionyl chloride (SOCl₂) in chloroform, yielding a high purity product (92% yield after sublimation) . The ethynyl group imparts unique electronic and steric properties, making it valuable in pharmaceutical intermediates and materials science.

Properties

Molecular Formula

C15H11Cl

Molecular Weight

226.70 g/mol

IUPAC Name

1-(chloromethyl)-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C15H11Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,12H2

InChI Key

DRCJBPPGACJPHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 4-(Phenylethynyl)-benzyl chloride exhibits a higher yield (92%) compared to 4-pentylbenzoyl chloride (75.3%), likely due to optimized reaction conditions and stability of the ethynyl group .
  • Substituents like sulfonyl (-SO₂CH₃) require multi-step syntheses, whereas alkyl and ethynyl derivatives can be prepared in one step .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reactivity Highlights
This compound ~242.7 (calculated) Not reported Likely soluble in organic solvents High electrophilicity due to ethynyl group
Benzyl chloride 126.58 -39 Insoluble in water; miscible with ether Hydrolyzes to benzyl alcohol
4-Methylbenzyl chloride 140.61 Not reported Insoluble in water Used in Grignard reagent synthesis
4-tert-Butylbenzyl chloride 188.7 (calculated) Not reported Low water solubility Steric hindrance slows hydrolysis

Key Observations :

  • The ethynyl group in this compound increases molecular weight (~242.7 vs.
  • Steric bulk (e.g., tert-butyl) or electron-withdrawing groups (e.g., ethynyl) may alter hydrolysis rates compared to unsubstituted benzyl chloride .

Key Observations :

  • Ethynyl and sulfonyl substituents expand utility in niche applications (e.g., enzyme inhibitors, advanced materials), whereas alkyl derivatives are more common in bulk chemicals .

Key Observations :

  • All benzyl chloride derivatives are corrosive and require stringent handling (full suits, respirators) .
  • Ethynyl derivatives may pose unexplored chronic risks due to structural similarity to carcinogenic benzyl chloride .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(Phenylethynyl)-benzyl chloride from its alcohol precursor?

Methodological Answer: The synthesis involves converting 4-(Phenylethynyl)benzyl alcohol to the corresponding chloride using thionyl chloride (SOCl₂). Key steps include:

  • Reagent and Solvent: Use thionyl chloride in chloroform (100 mL solvent per 6.0 g precursor) .
  • Reaction Time and Temperature: Stir at room temperature for 6 hours, followed by solvent evaporation under reduced pressure .
  • Purification: Sublimate the residue at 65°C under 0.05 mm Hg to achieve 92% yield .

Q. How should researchers safely handle this compound given its structural similarity to hazardous benzyl chloride derivatives?

Methodological Answer: Follow strict safety protocols due to the compound’s reactivity and toxicity profile:

  • Personal Protective Equipment (PPE): Use vapor-resistant gloves (e.g., nitrile), full-body protective clothing, and NIOSH-certified respirators for vapor protection .
  • Ventilation: Employ fume hoods or local exhaust ventilation to maintain airborne concentrations below the TLV (1 ppm for benzyl chloride analogs) .
  • Spill Management: Absorb spills with inert materials (e.g., dry sand) and avoid water contact to prevent exothermic reactions .

Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?

Methodological Answer:

  • Chromatography: Use HPLC-UV with derivatization agents (e.g., 1-(4-nitrophenyl)piperazine) to quantify trace impurities like genotoxic halides .
  • Spectroscopy: Confirm structure via 1^1H NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and FT-IR (C≡C stretch ~2100 cm⁻¹) .
  • Mass Spectrometry: Employ high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.05) .

Advanced Research Questions

Q. How can contradictory data on the carcinogenicity of benzyl chloride derivatives be resolved in risk assessment?

Methodological Answer: Address discrepancies between animal and human studies through:

  • Mechanistic Studies: Investigate metabolic pathways (e.g., glutathione conjugation) to assess species-specific toxicity .
  • Epidemiological Design: Conduct cohort studies isolating this compound exposure from co-occurring carcinogens (e.g., benzoyl chloride) .
  • In Vitro Models: Use human cell lines to evaluate mutagenicity (e.g., Ames test with S9 metabolic activation) .

Q. What experimental strategies can elucidate the degradation pathways of this compound under varying pH conditions?

Methodological Answer:

  • Hydrolysis Studies: React the compound in buffered solutions (pH 2–12) at 25°C and analyze products via LC-MS. Benzyl chloride derivatives degrade to benzyl alcohol in basic conditions .
  • Kinetic Monitoring: Use UV-Vis spectroscopy to track absorbance changes at λ = 254 nm (characteristic of aromatic intermediates) .
  • Stabilization: Store the compound in anhydrous solvents (e.g., dichloromethane) at –20°C to minimize hydrolysis .

Q. How can researchers design experiments to study the electrophilic reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Substrate Screening: Test reactions with nucleophiles (e.g., amines, thiols) under Pd-catalyzed conditions. Monitor yields via GC-MS .
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity .

Q. What methodologies address discrepancies in reported vapor pressure data for benzyl chloride analogs?

Methodological Answer:

  • Standardized Measurements: Use a static apparatus with a capacitance manometer to measure vapor pressure at 20°C (reported range: 0.1 kPa for benzyl chloride) .
  • Environmental Controls: Conduct experiments in humidity-controlled chambers (<5% RH) to prevent hydrolysis-induced errors .
  • Interlaboratory Validation: Compare results across labs using certified reference materials (CRMs) .

Q. How can researchers mitigate interference from by-products when quantifying this compound in complex matrices?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from polar impurities .
  • Derivatization: Convert the chloride to a stable derivative (e.g., 4-(Phenylethynyl)benzyl thiocyanate) for enhanced GC-MS detection .
  • Matrix-Matched Calibration: Prepare standards in a background matrix (e.g., reaction solvent) to account for signal suppression .

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